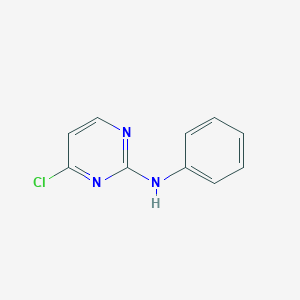

4-chloro-N-phenylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-phenylpyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3 It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-phenylpyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with aniline under specific conditions. One common method includes the use of a solvent such as ethanol or acetonitrile, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-phenylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-chloro-N-phenylpyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Wirkmechanismus

The mechanism of action of 4-chloro-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle regulation and other cellular processes . Molecular docking studies have shown that the compound forms key interactions with residues in the active site of CDKs, contributing to its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-phenylpyrimidin-4-amine

- 4-chloro-N,N-dimethylpyrimidin-2-amine

- 4-chloro-N-phenylpyrimidin-4-amine

Uniqueness

4-chloro-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biologische Aktivität

4-Chloro-N-phenylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a kinase inhibitor, targeting various cyclin-dependent kinases (CDKs) involved in cell cycle regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H8ClN3. Its structure features a pyrimidine ring substituted with a chlorine atom and a phenyl group, which contributes to its biological properties.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, it disrupts their function, leading to alterations in cell cycle progression. This inhibition can result in:

- Cell Cycle Arrest : Preventing cells from progressing through the cycle, which is particularly useful in cancer therapy.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by targeting CDKs. For instance, studies have demonstrated that compounds with similar structures can reduce tumor growth in xenograft models by inducing apoptosis and inhibiting proliferation.

Additional Biological Effects

In addition to its anticancer activity, this compound has been investigated for other potential biological effects:

- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits CDK activity; induces apoptosis | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Study: Anticancer Research

A notable study published in 2022 investigated the effects of this compound on breast cancer cell lines. The research demonstrated that treatment with this compound resulted in:

- A significant reduction in cell viability (up to 70% inhibition at optimal concentrations).

- Induction of apoptosis as confirmed by flow cytometry and caspase activity assays.

These findings underscore the compound's potential as a lead candidate for further drug development targeting specific cancers.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substitution patterns on the pyrimidine ring or phenyl group can enhance or diminish its potency as a CDK inhibitor. Comparative studies with related compounds have revealed that:

- Substituents at the para-position of the phenyl group often yield better inhibitory activity against CDKs.

Eigenschaften

IUPAC Name |

4-chloro-N-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFKGFRWERSGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587494 |

Source

|

| Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-92-8 |

Source

|

| Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.